4-Bromo-6,7-dimethoxyquinoline

概要

説明

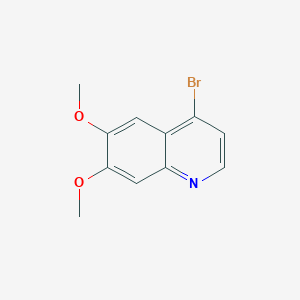

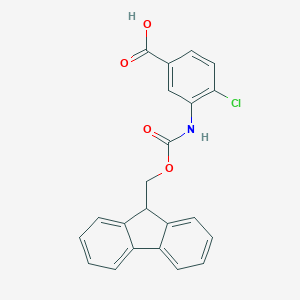

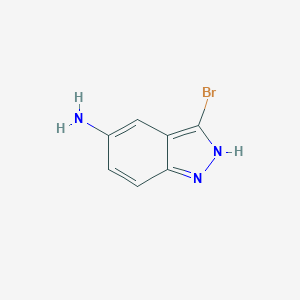

4-Bromo-6,7-dimethoxyquinoline is a chemical compound with the CAS Number: 666734-51-6. It has a molecular weight of 268.11 and its IUPAC name is 4-bromo-6,7-dimethoxyquinoline . It is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromo-6,7-dimethoxyquinoline involves several steps. For instance, one method involves the reaction of 3-fluoro-4-nitrophenol with 60% sodium hydride in dimethylformamide. The 4-Bromo-6,7-dimethoxyquinoline is then added and the mixture is stirred at 110 °C for 18 hours .Molecular Structure Analysis

The molecular structure of 4-Bromo-6,7-dimethoxyquinoline is represented by the linear formula C11H10BrNO2 . The InChI Code for this compound is 1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-6,7-dimethoxyquinoline are complex and varied. For example, one reaction involves the use of n-Butyllithium and 4-Bromo-2-fluoro-benzaldehyde to yield (4-bromo-2-fluoro-phenyl)-(6,7-dimethoxy-quinolin-4-yl)-methanol .Physical And Chemical Properties Analysis

4-Bromo-6,7-dimethoxyquinoline is a solid substance . It has a molecular weight of 268.11 and a molecular formula of C11H10BrNO2 .科学的研究の応用

Medicinal Chemistry

Quinoline motifs, such as 4-Bromo-6,7-dimethoxyquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . The presence of the quinoline nucleus in various therapeutic agents signifies its importance in the development of anticancer drugs .

Antioxidant Activity

Quinoline and its derivatives, including 4-Bromo-6,7-dimethoxyquinoline, have demonstrated antioxidant activity . This property makes them valuable in the development of drugs for diseases caused by oxidative stress .

Anti-Inflammatory Activity

Quinoline compounds have been found to possess anti-inflammatory properties . They can be used in the development of drugs for conditions involving inflammation .

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . The antimalarial activity of these compounds makes them crucial in the fight against this disease .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This suggests that 4-Bromo-6,7-dimethoxyquinoline could be explored further for potential use in COVID-19 treatment .

Antituberculosis Activity

Quinoline derivatives have also demonstrated antituberculosis activities . This makes them potential candidates for the development of new antituberculosis drugs .

Industrial Chemistry

In addition to their medicinal applications, quinoline compounds like 4-Bromo-6,7-dimethoxyquinoline have various applications in industrial chemistry . They are used in the synthesis of other complex compounds .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-Bromo-6,7-dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .

Mode of Action

4-Bromo-6,7-dimethoxyquinoline interacts with G9a in a substrate-competitive manner . It binds to the SET domain of G9a, which mediates catalysis and comprises two binding pockets: one for the cofactor S-adenosylmethionine (SAM), and the other for the protein substrate . The compound’s binding inhibits G9a’s ability to add one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .

Biochemical Pathways

The inhibition of G9a affects the methylation of H3K9, which is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Result of Action

The molecular and cellular effects of 4-Bromo-6,7-dimethoxyquinoline’s action primarily involve changes in histone methylation marks, which can alter gene expression and influence various biological pathways . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .

特性

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dimethoxyquinoline | |

CAS RN |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)